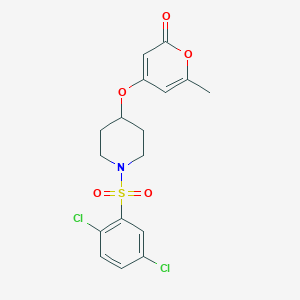
4-((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Facile Synthesis and Biological Screening : A study conducted by Srivastava et al. (2008) delved into the facile synthesis of biaryl pyrazole sulfonamide derivatives, investigating the pharmacological properties related to CB1 receptor antagonism. Although this study does not directly involve the exact compound , it provides insights into the methodologies that could be applicable for its synthesis and screening (Srivastava et al., 2008).
Crystal Structure Analysis : The structural analysis of related compounds has been performed by Girish et al. (2008), who synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and studied its crystal structure. This research highlights the importance of structural integrity and the conformation of the piperidine ring in related compounds (Girish et al., 2008).
Ring Contraction Synthesis : Another relevant study by Sil et al. (2004) presented a concise synthesis approach for highly functionalized α, β-unsaturated γ-butyrolactones through the ring contraction of 2H-pyran-2-ones, which may offer insights into the synthetic pathways that can be applied to the compound (Sil et al., 2004).
Antimicrobial Applications
In addition to synthesis and structural analysis, several studies have highlighted the antimicrobial properties of related compounds:
Antimicrobial Activity of Piperidine Derivatives : Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activities against pathogens of tomato plants. This study underscores the potential antimicrobial applications of piperidine derivatives, which might be relevant for the compound of interest (Vinaya et al., 2009).
Antimicrobial Screening of Pyran Derivatives : Iqbal et al. (2017) conducted a study on the synthesis of acetamide derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. This research may offer a foundation for understanding the antimicrobial properties of the compound of interest (Iqbal et al., 2017).
properties
IUPAC Name |
4-[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO5S/c1-11-8-14(10-17(21)24-11)25-13-4-6-20(7-5-13)26(22,23)16-9-12(18)2-3-15(16)19/h2-3,8-10,13H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKAIICFKUQKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

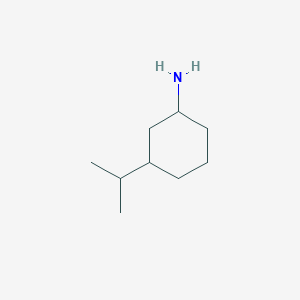
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)
![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)
![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

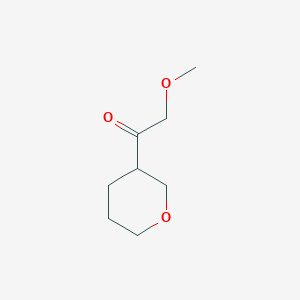
![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)
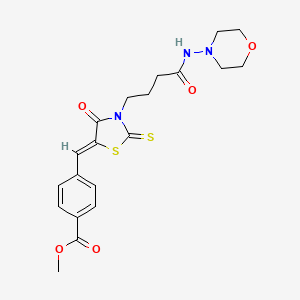
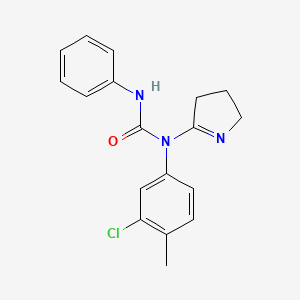
![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)
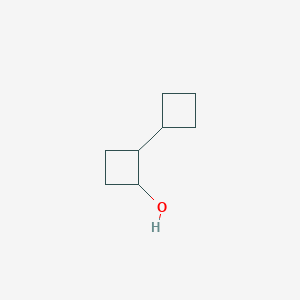
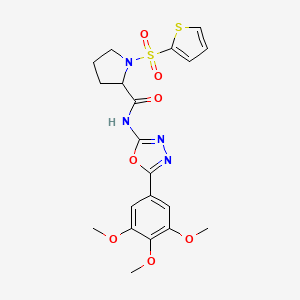
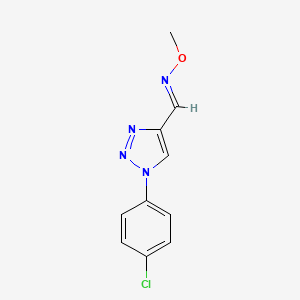
![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)